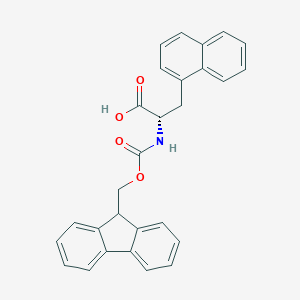

![molecular formula C22H23NO4 B558000 Ácido ciclohexanocarboxílico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, (1S,3R)- CAS No. 312965-05-2](/img/structure/B558000.png)

Ácido ciclohexanocarboxílico, 3-[[(9H-fluoren-9-ilmetoxi)carbonil]amino]-, (1S,3R)-

Descripción general

Descripción

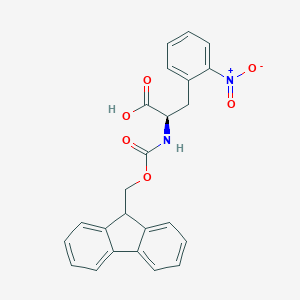

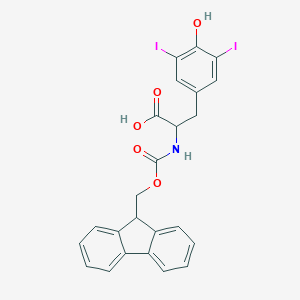

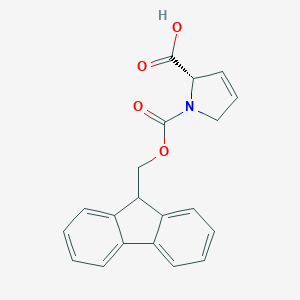

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, also known as FMOC-Cl, is an organic acid with a wide range of applications in both scientific research and in laboratory experiments. It is a valuable reagent in the synthesis of peptides, proteins, and other biomolecules, as well as a useful tool in the study of their structure and function. FMOC-Cl has also been used in a variety of other scientific applications, including the analysis of DNA, RNA, and other biomolecules.

Aplicaciones Científicas De Investigación

Estas aplicaciones resaltan la versatilidad del ácido Fmoc-cis-1,3-aminociclohexanocarboxílico en diversos contextos científicos. Los investigadores continúan explorando su potencial en el desarrollo de fármacos, la ingeniería de materiales y la biología química . Si necesitas más detalles o tienes preguntas adicionales, ¡no dudes en preguntar!

Mecanismo De Acción

Target of Action

It’s known that this compound is a blocked beta-amino acid , which suggests that it may interact with proteins or enzymes that recognize or process amino acids.

Mode of Action

As a blocked beta-Amino Acid , it likely participates in peptide synthesis . The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a common protecting group used in peptide synthesis, which prevents unwanted side reactions.

Biochemical Pathways

Given its role in peptide synthesis , it may influence protein production and modification pathways.

Result of Action

As a component in peptide synthesis , it may contribute to the production of specific peptide sequences, potentially influencing cellular functions related to these peptides.

Action Environment

The action, efficacy, and stability of Fmoc-cis-1,3-aminocyclohexane carboxylic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that temperature can affect its stability. pH, solvent conditions, and the presence of other reactive substances could also impact its action and efficacy.

Propiedades

IUPAC Name |

(1S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVAQZVOHKGTJY-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373280 | |

| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312965-05-2 | |

| Record name | (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

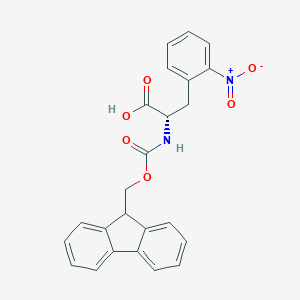

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B557937.png)